2,2-Dimethylheptanol
Overview
Description
2,2-Dimethylheptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a heptane chain with two methyl groups attached to the second carbon atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylheptanol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,2-dimethylheptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 2,2-dimethylheptanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the aldehyde group to an alcohol group, yielding this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylheptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dimethylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 2,2-dimethylheptane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: 2,2-Dimethylheptanoic acid.
Reduction: 2,2-Dimethylheptane.
Substitution: 2,2-Dimethylheptyl chloride or 2,2-Dimethylheptyl bromide.
Scientific Research Applications
2,2-Dimethylheptanol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Dimethylheptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological molecules. In metabolic pathways, it can be oxidized by alcohol dehydrogenases to form aldehydes and acids, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpentanol
- 2,2-Dimethylhexanol
- 2,2-Dimethyloctanol
Uniqueness
2,2-Dimethylheptanol is unique due to its specific molecular structure, which includes a heptane chain with two methyl groups attached to the second carbon atom. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Properties
IUPAC Name |
2,2-dimethylheptan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-9(2,3)8-10/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIXZFPXMQPQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333687 | |
Record name | 2,2-dimethylheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-79-4 | |
Record name | 2,2-Dimethyl-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14250-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-dimethylheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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